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Compound of Interest

Compound Name:
3-(3-phenyl-1H-pyrazol-4-

yl)propanamide

CAS No.: 2098120-34-2

Cat. No.: B1482535

Get Quote

Executive Summary: The Propanamide Advantage
In the crowded landscape of nitrogen-heterocycle drug discovery, the pyrazole-4-propanamide

scaffold represents a strategic expansion of the "privileged" pyrazole pharmacophore. While

pyrazole-4-carboxamides (directly attached amides) are well-established kinase hinge binders,

the propanamide derivatives introduce a critical C2-linker (ethyl chain) between the aromatic

ring and the amide functionality.[1]

This structural modification offers three distinct medicinal chemistry advantages:

Rotational Freedom: The ethylene spacer allows the amide group to orient into sub-pockets

(e.g., the sugar pocket in kinases or the side-pocket in GPCRs) that are inaccessible to rigid

carboxamides.[1]

Solubility Profile: The disruption of planarity between the pyrazole and the amide carbonyl

reduces crystal lattice energy, often improving aqueous solubility compared to fully

conjugated analogs.
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Metabolic Stability: The propanamide chain can be modified (e.g.,

-methylation) to tune half-life, whereas direct carboxamides are often subject to rapid
hydrolysis or metabolic clearance.[1]

Target Landscape & Therapeutic Applications
Oncology: Kinase Inhibition (Aurora & ROCK)
The pyrazole ring is a classic ATP-mimetic, capable of forming bidentate hydrogen bonds with

the hinge region of kinases.[1] The propanamide extension allows these inhibitors to target

Type II binding modes or allosteric sites.

Aurora Kinase A/B: Pyrazole-4-propanamides have shown efficacy by positioning the amide

nitrogen to interact with the DFG-motif (Asp-Phe-Gly) activation loop, stabilizing the inactive

conformation.

Rho-associated Kinase (ROCK-II): In glaucoma and cardiovascular research, the

propanamide linker provides the necessary length to bridge the ATP site and the solvent-

exposed region, improving selectivity over PKA and PKC.[1]

Inflammation: COX-2 and H4 Receptor Modulation
COX-2 Inhibition: Unlike the rigid sulfonyl-phenyl pyrazoles (e.g., Celecoxib), pyrazole-4-

propanamides offer a "soft drug" approach.[1] The flexible linker allows the molecule to fit

into the COX-2 hydrophobic channel while reducing gastric irritation associated with acidic

NSAIDs.

Histamine H4 Receptor: As antagonists, these derivatives modulate eosinophil chemotaxis.

The propanamide nitrogen often serves as a bioisostere for the basic amine found in JNJ-

7777120, providing critical H-bond interactions without the liability of a highly basic center.

Metabolic Disorders
Patent literature (e.g., US5466823A) identifies specific pyrazole-4-propanamides as

hypoglycemic agents.[1] The mechanism likely involves the modulation of PPAR

or inhibition of gluconeogenesis pathways, where the amide moiety mimics the acidic
headgroup of glitazones.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/tjps.galenos.2024.72365/1-9.pdf
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/tjps.galenos.2024.72365/1-9.pdf
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/tjps.galenos.2024.72365/1-9.pdf
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/tjps.galenos.2024.72365/1-9.pdf
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/tjps.galenos.2024.72365/1-9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1482535?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-Activity Relationship (SAR) Map
The optimization of this scaffold relies on three vectors of modification:

Region Structural Modification Biological Impact

R1 (N-1 Position)
Aryl/Heteroaryl (e.g., 4-F-

Phenyl)

Potency Driver: Determines

lipophilicity and fills the

hydrophobic pocket.[1]

Essential for COX-2 selectivity.

R2 (C-3/5 Position)
Small alkyl (Me, CF

)

Steric Gatekeeper: Controls

the torsion angle of the

pyrazole.[1] CF

increases metabolic stability

and potency.

Linker (

-Carbon)
Gem-dimethyl or Cyclopropyl

Conformational Lock: Restricts

the flexibility of the

propanamide chain (Thorpe-

Ingold effect), improving

binding entropy.[1]

R3 (Amide Nitrogen) Morpholine, Piperazine, Benzyl

Solubility & Selectivity: The

"tail" interaction.[1] Basic

heterocycles here improve

lysosomal trapping and

solubility.

Experimental Protocols
Synthesis Workflow: The Knoevenagel-Reduction Route
The most robust method for generating pyrazole-4-propanamides avoids the use of unstable

acid chlorides by utilizing a stepwise elongation strategy.

Step 1: Vilsmeier-Haack Formylation

Reagents: Acetophenone hydrazone derivative, POCl
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, DMF.[1]

Protocol: React the hydrazone with Vilsmeier reagent at 0°C, then heat to 60°C to cyclize

and form 1-aryl-3-substituted-pyrazole-4-carbaldehyde.

Step 2: Knoevenagel Condensation

Reagents: Pyrazole-4-carbaldehyde, Malonic acid, Piperidine (cat.), Pyridine.[1]

Protocol: Reflux in pyridine to yield

-(4-pyrazolyl)acrylic acid.

Mechanism: The pyridine acts as both solvent and base to drive the decarboxylation.

Step 3: Selective Reduction

Reagents: NaBH

(in MeOH) or H

/Pd-C.[1]

Protocol: Reduce the alkene selectively to yield

-(4-pyrazolyl)propanoic acid.

Critical Control: Monitor via TLC to ensure the pyrazole ring is not reduced (pyrazoline

formation).[1]

Step 4: Amide Coupling

Reagents: Propanoic acid intermediate, Amine (R-NH

), HATU, DIPEA, DMF.[1]

Protocol: Standard peptide coupling conditions. Stir at RT for 4–12 hours.

Visualization of Synthesis Pathway
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Caption: Stepwise synthesis of pyrazole-4-propanamide derivatives via chain elongation.

Biological Assay: Kinase Inhibition Screening (FRET)
To validate the therapeutic potential, a Z'-LYTE™ Kinase Assay (FRET-based) is

recommended.[1]

Preparation: Dilute pyrazole-4-propanamide derivatives in 100% DMSO (10 mM stock).

Reaction: Mix Kinase (e.g., ROCK-II), Substrate (Ser/Thr peptide labeled with

Coumarin/Fluorescein), and ATP (Km concentration) in reaction buffer.[1]

Incubation: Add compound (10-point dose-response). Incubate for 1 hour at RT.

Development: Add Development Reagent (Protease). The protease cleaves non-

phosphorylated peptides (disrupting FRET). Phosphorylated peptides remain intact

(maintaining FRET).

Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

Validation: Use Staurosporine as a positive control. A Z'-factor > 0.5 validates the plate.

Mechanism of Action: Signaling Pathway
The diagram below illustrates the dual-potential of these derivatives in blocking inflammation

(COX-2) and proliferation (ROCK/Aurora).[1]
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Caption: Dual therapeutic mechanism targeting COX-2 (inflammation) and ROCK-II

(metastasis).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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